![molecular formula C11H9BrN2O B14778114 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials . The reaction proceeds under acidic conditions, often using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and high yield .
化学反応の分析
Types of Reactions: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often employ reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine (Br2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals.
作用機序
The mechanism of action of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound is believed to interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that it binds effectively to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
類似化合物との比較
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Another pyridoindole derivative with significant anti-tumor activity.
6-methoxy-2,3,4,9-tetrahydropyrido [3,4-b]indol-1-one: A beta-carboline derivative with potential biological activities.
Uniqueness: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one stands out due to its bromine substitution, which enhances its biological activity and specificity towards certain molecular targets .
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
8-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-5,7,10,14H,(H,13,15) |
InChIキー |
NWYNUHSECHVECS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)NC3C2C=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


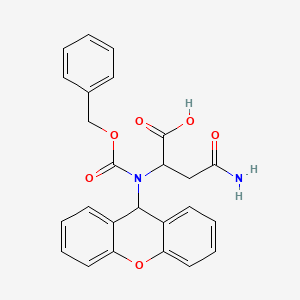
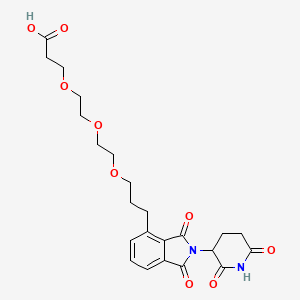

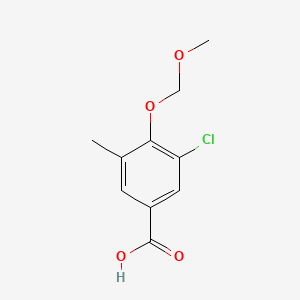
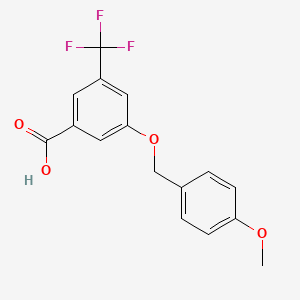
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
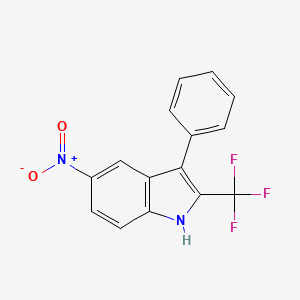
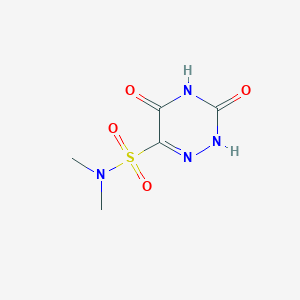

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14778076.png)

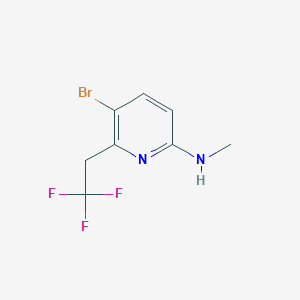
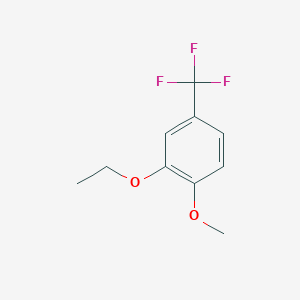
![Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
